Boc-D-norvaline

Catalog No.
S751847
CAS No.
57521-85-4
M.F
C8H13N3O2
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-norvaline

CAS Number

57521-85-4

Product Name

Boc-D-norvaline

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C8H13N3O2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1

InChI Key

PQEAVIKJSKOOHN-ZETCQYMHSA-N

SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

N'-Methyl-L-histidinemethylester;57519-09-2;H-His(1-Me)-Ome;H-His(Nt-Me)-Ome2Hcl;1-methylhistidinemethylester;SCHEMBL2736340;CTK3J1677;ZINC2561049;SBB070265;AKOS015915127;AN-7777;RTR-020079;AC-19217;AK170244;TR-020079;I14-7025;H-His(N|O-Me)-OMeinvertedexclamationmarkcurrency2HCl;methyl(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate

Canonical SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
  • Introduction of D-Stability: D-amino acids are resistant to enzymatic degradation by proteases, which are enzymes that break down proteins. By incorporating D-norvaline into a peptide, researchers can improve its stability and resistance to enzymatic breakdown []. This is particularly useful for designing peptides with therapeutic potential, as it allows them to persist longer in the body and exert their desired effects.

Boc-D-Norvaline as a Protecting Group

Boc-D-norvaline also serves as a temporary protecting group for the amino group during peptide synthesis. The tert-butyloxycarbonyl (Boc) group shields the amino group from unwanted reactions while allowing the formation of peptide bonds with other amino acids. This controlled approach is crucial for assembling complex peptide sequences with specific functionalities.

  • Chemoselective Reactions: The Boc group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions. This enables researchers to manipulate the peptide chain in a stepwise manner and introduce additional functionalities at desired positions [].

Applications in Medicinal Chemistry

Boc-D-norvaline finds applications in the development of novel therapeutic agents. Here are some examples:

  • Design of Enzyme Inhibitors: By incorporating D-norvaline into the binding site of an enzyme inhibitor, researchers can enhance its selectivity and potency. This strategy is being explored for developing drugs to treat various diseases [].
  • Development of Peptide-Based Vaccines: D-peptides can be used to create vaccines that stimulate the immune system without inducing harmful side effects. Boc-D-norvaline facilitates the incorporation of D-amino acids into these vaccines, improving their immunogenicity and safety profile [].

Boc-D-norvaline, chemically known as 2-(tert-butoxycarbonylamino)pentanoic acid, is a derivative of the amino acid norvaline. It features a tert-butoxycarbonyl (Boc) protecting group that is crucial in organic synthesis, particularly in peptide formation and other biologically active compounds. This compound is characterized by its unique stereochemistry as a D-enantiomer, making it valuable for specific applications in peptide synthesis where this configuration is required.

Boc-D-norvaline itself doesn't have a specific mechanism of action. Its primary function is as a building block for the synthesis of D-peptide chains. Once incorporated into a peptide, the D-amino acid residues can alter the conformation and function of the peptide compared to its natural L-amino acid counterpart. This allows researchers to study the role of stereochemistry in protein function and design novel therapeutic agents with improved properties [].

  • Boc-D-norvaline is generally considered a non-hazardous compound. However, it's recommended to follow standard laboratory safety practices when handling it, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

  • Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield D-norvaline.
  • Peptide Coupling: It can participate in coupling reactions to form peptide bonds with reagents such as N,N’-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, often in the presence of a base like N-methylmorpholine.

Common Reagents and Conditions

  • Deprotection: Trifluoroacetic acid in dichloromethane.
  • Coupling: Dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with a base.

Major Products

  • Deprotection yields D-norvaline.
  • Coupling reactions produce peptides containing D-norvaline residues.

Boc-D-norvaline exhibits significant biological activity, primarily due to its role as a non-proteinogenic amino acid. It has been shown to influence various biochemical pathways:

  • Mechanism of Action: The compound is synthesized from (S)-allylglycine and exhibits low substrate specificity in branched-chain amino acid pathways.
  • Pharmacokinetics: With a molecular weight of approximately 217.26 g/mol and a density of 1.081 g/cm³, it demonstrates stability under controlled conditions away from light and moisture.
  • Biological Effects: Non-proteinogenic amino acids like norvaline are noted for their interesting biological activities, potentially impacting metabolic processes and therapeutic applications.

Boc-D-norvaline can be synthesized through various methods:

  • Protection Method: The most common method involves reacting D-norvaline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction typically occurs in dichloromethane at room temperature.

Industrial Production

In industrial settings, the synthesis follows similar principles but employs automated reactors for higher yield and purity. Purification methods include crystallization and chromatography techniques.

Boc-D-norvaline finds extensive applications across multiple fields:

  • Chemistry: It serves as a building block in the synthesis of peptides and complex organic molecules.
  • Biology: Used for synthesizing biologically active peptides and proteins.
  • Medicine: It plays a role in developing therapeutic peptides.
  • Industry: Employed in producing pharmaceuticals and fine chemicals.

Research indicates that Boc-D-norvaline interacts with various biological systems. For instance, studies have explored its role in chemogenetic approaches to induce oxidative stress in neurons using d-amino acid oxidase substrates. Such interactions can affect neurotransmitter release and synaptic transmission, highlighting its potential implications in neurological studies .

Boc-D-norvaline shares similarities with several other Boc-protected amino acids:

Compound NameStructure SimilarityUnique Features
Boc-L-norvalineL-enantiomer of Boc-D-norvalineUsed similarly in peptide synthesis
Boc-D-valineDifferent side chain structureAnother Boc-protected amino acid
Boc-D-leucineSimilar structure with different side chainUsed extensively in peptide synthesis

Uniqueness

Boc-D-norvaline's uniqueness lies in its specific stereochemistry (D-enantiomer), which is essential for synthesizing peptides that require this particular configuration. Its properties make it especially valuable for applications demanding precise biological activities.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

53308-95-5
521286-38-4

Wikipedia

N-tert-Butoxycarbonyl-D-norvaline

Dates

Modify: 2023-08-15

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